3,5-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
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Overview
Description
3,5-DIMETHOXY-N~1~-[4-(PIPERIDINOSULFONYL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a piperidinosulfonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHOXY-N~1~-[4-(PIPERIDINOSULFONYL)PHENYL]BENZAMIDE typically involves multi-step organic reactionsThe piperidinosulfonyl group is then introduced via sulfonylation reactions using appropriate sulfonyl chlorides and piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHOXY-N~1~-[4-(PIPERIDINOSULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzamide core can produce primary amines .
Scientific Research Applications
3,5-DIMETHOXY-N~1~-[4-(PIPERIDINOSULFONYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3,5-DIMETHOXY-N~1~-[4-(PIPERIDINOSULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the piperidinosulfonyl group, resulting in different chemical and biological properties.
N~1~-[4-(Piperidinosulfonyl)phenyl]benzamide:
Uniqueness
3,5-DIMETHOXY-N~1~-[4-(PIPERIDINOSULFONYL)PHENYL]BENZAMIDE is unique due to the presence of both methoxy and piperidinosulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C20H24N2O5S/c1-26-17-12-15(13-18(14-17)27-2)20(23)21-16-6-8-19(9-7-16)28(24,25)22-10-4-3-5-11-22/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,21,23) |
InChI Key |
CWHYJFLALZXOBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC |
Origin of Product |
United States |
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